Prolonged Vascular Shutdown vs. CA4P
OXi8007 demonstrates a significantly longer duration of vascular disruption compared to combretastatin A-4 phosphate (CA4P) in orthotopic MDA-MB-231/luc breast tumor xenografts [1]. While the acute vascular shutdown magnitude at 4 hours post-administration is comparable between OXi8007 and CA4P, the recovery kinetics diverge substantially: CA4P-treated tumors show BLI signal recovery by 24 hours, whereas OXi8007-treated tumors exhibit sustained BLI signal depression through 72 hours post-treatment [2].
| Evidence Dimension | Duration of vascular shutdown (BLI signal depression) |
|---|---|
| Target Compound Data | BLI signal remained depressed at 72 hours post-administration |
| Comparator Or Baseline | CA4P (combretastatin A-4 phosphate): BLI signal recovered by 24 hours post-administration |
| Quantified Difference | Prolonged vascular disruption extending at least 48 hours beyond CA4P recovery time |
| Conditions | Orthotopic MDA-MB-231/luc human breast tumor xenografts in mice; intraperitoneal administration; dynamic bioluminescence imaging (dBLI) |
Why This Matters
This prolonged duration of effect may translate to reduced dosing frequency or enhanced therapeutic window in preclinical efficacy studies.
- [1] Denney, R.; Liu, L.; Trawick, M.L.; Pinney, K.G.; Zhou, H.; Graves, E.E.; MacDonough, M.T.; Mason, R.P.; Hallac, R.R.; Lopez, R.; Li, L. Evaluation of tumor ischemia in response to an indole-based vascular disrupting agent using BLI and 19F MRI. Am. J. Nucl. Med. Mol. Imaging View Source
- [2] Figure 2. BLI monitoring of 231/luc orthotopic breast tumor response to IP administration of saline, CA4P or OXi8007. PMCID: PMC4396009. View Source
